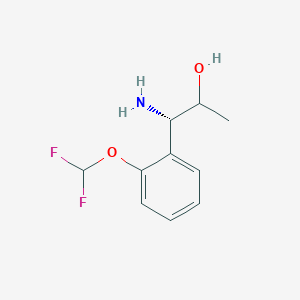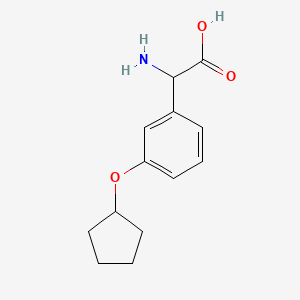
1-(2,6-Dimethylphenyl)ethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,6-Dimethylphenyl)ethane-1,2-diamine is an organic compound with the molecular formula C10H16N2. It is a derivative of ethane-1,2-diamine, where one of the hydrogen atoms is replaced by a 2,6-dimethylphenyl group.
Métodos De Preparación
The synthesis of 1-(2,6-Dimethylphenyl)ethane-1,2-diamine typically involves the reaction of 2,6-dimethylbenzyl chloride with ethane-1,2-diamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or distillation .
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure consistent quality and yield. These methods often require optimization of reaction parameters like temperature, pressure, and reactant concentrations to achieve efficient production .
Análisis De Reacciones Químicas
1-(2,6-Dimethylphenyl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imines or amides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates. The major products formed from these reactions depend on the specific reagents and conditions employed .
Aplicaciones Científicas De Investigación
1-(2,6-Dimethylphenyl)ethane-1,2-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is utilized in the production of polymers, resins, and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(2,6-Dimethylphenyl)ethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The specific pathways involved depend on the context of its use, such as its role in inhibiting microbial growth or modulating cellular processes in cancer cells .
Comparación Con Compuestos Similares
1-(2,6-Dimethylphenyl)ethane-1,2-diamine can be compared with similar compounds like ethane-1,2-diamine and 1-(2,6-diisopropylphenyl)ethane-1,2-diamine. While ethane-1,2-diamine is a simpler molecule with broader applications, the presence of the 2,6-dimethylphenyl group in this compound imparts unique properties such as increased hydrophobicity and steric hindrance. This makes it more suitable for specific applications where these properties are advantageous .
Similar compounds include:
- Ethane-1,2-diamine
- 1-(2,6-diisopropylphenyl)ethane-1,2-diamine
- N,N’-bis(2,6-dimethylphenyl)ethane-1,2-diamine .
Propiedades
Fórmula molecular |
C10H16N2 |
|---|---|
Peso molecular |
164.25 g/mol |
Nombre IUPAC |
1-(2,6-dimethylphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C10H16N2/c1-7-4-3-5-8(2)10(7)9(12)6-11/h3-5,9H,6,11-12H2,1-2H3 |
Clave InChI |
SGZPYNJYDPDBDE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C)C(CN)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-3-(2-oxopropyl)imidazo[1,2-c]pyrimidin-5-one](/img/structure/B13038004.png)
![1H-Pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-chloro-1-(methoxymethyl)-3-methyl-](/img/structure/B13038009.png)
![6-Chloro-3-fluoroimidazo[1,2-A]pyridine](/img/structure/B13038029.png)

![Ethyl 4H-benzo[4,5]imidazo[1,2-b]pyrazole-3-carboxylate](/img/structure/B13038038.png)
![1,4-dimethyl-1H-imidazo[4,5-c]pyridine](/img/structure/B13038041.png)
![1-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13038050.png)
![(5AR,9AR)-1-Methyl-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine](/img/structure/B13038051.png)
![6-Nitro-8-thiatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B13038053.png)
![(1S,2S)-1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-OL](/img/structure/B13038057.png)
![(3S)-7-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13038069.png)
